molecular formula C12H11N3O B13972196 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde

4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde

Cat. No.: B13972196
M. Wt: 213.23 g/mol
InChI Key: QVLOBTBFQPUVSP-UHFFFAOYSA-N
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Description

4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is a heterocyclic compound that features a triazole ring fused with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a solvent such as dimethylformamide (DMF) or ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzoic acid.

    Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.

    4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzoic acid: Oxidized form of the compound.

    4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzyl alcohol: Reduced form of the compound.

Uniqueness

4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-(2-cyclopropyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2

InChI Key

QVLOBTBFQPUVSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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